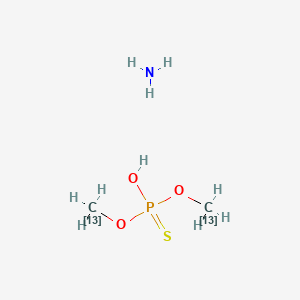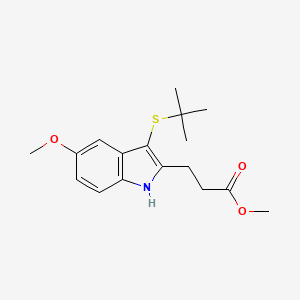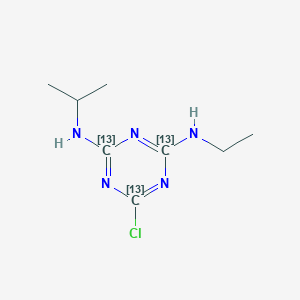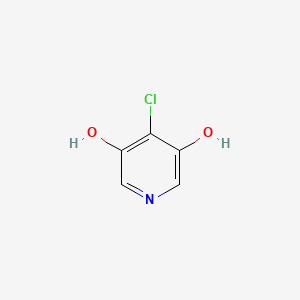
4-Chloropyridine-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyridine-3,5-diol is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and hydroxyl groups at the 3- and 5-positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-3,5-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method is the chlorination of pyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chloropyridine is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyridine-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
4-Chloropyridine-3,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloropyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, disrupting cellular processes, or interacting with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 2-position.
3-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 3-position.
4-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 4-position but without hydroxyl groups.
Uniqueness
4-Chloropyridine-3,5-diol is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H4ClNO2 |
|---|---|
Molekulargewicht |
145.54 g/mol |
IUPAC-Name |
4-chloropyridine-3,5-diol |
InChI |
InChI=1S/C5H4ClNO2/c6-5-3(8)1-7-2-4(5)9/h1-2,8-9H |
InChI-Schlüssel |
QEOPQNJEYTUDOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
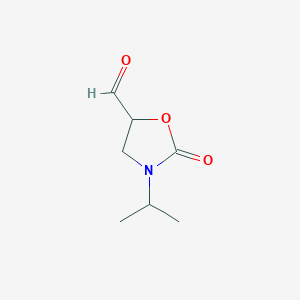
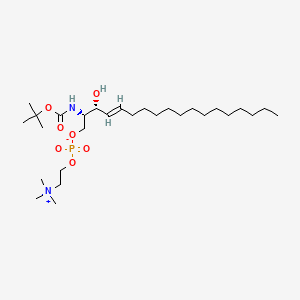
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
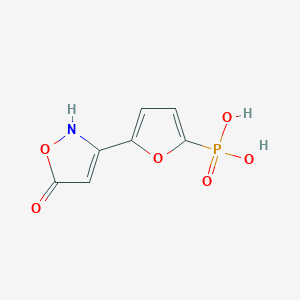
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

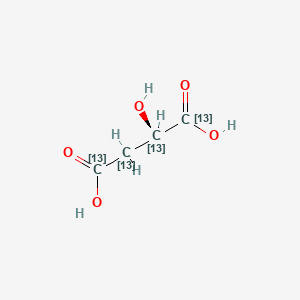
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

